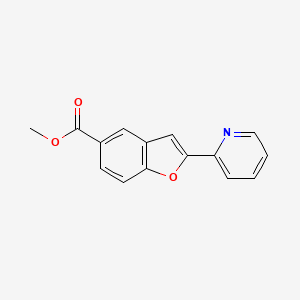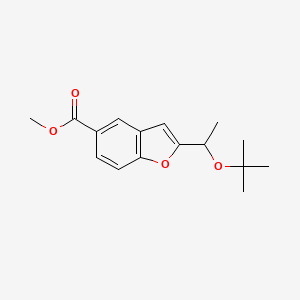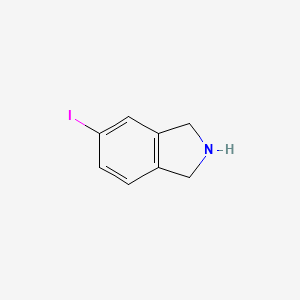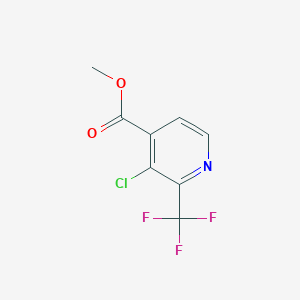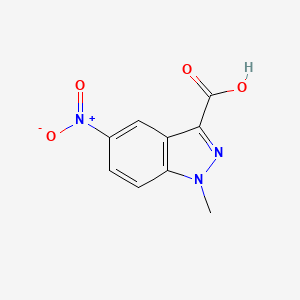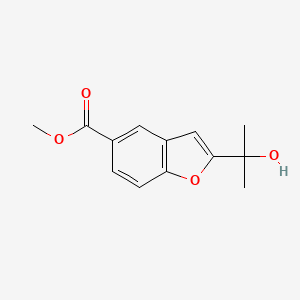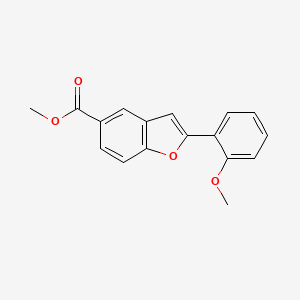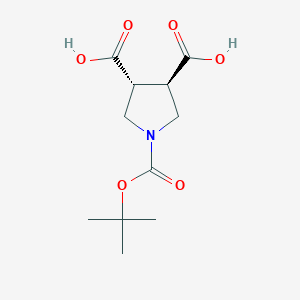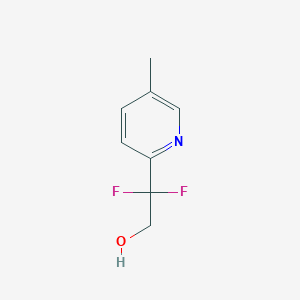
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine
Descripción general
Descripción
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H8Cl2N2O and a molecular weight of 255.1 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine and similar compounds often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine can be represented by the InChI code1S/C11H8Cl2N2O/c1-16-8-4-2-3-7 (5-8)9-6-10 (12)15-11 (13)14-9/h2-6H,1H3 . Further analysis of the molecular structure can be performed using techniques such as X-Ray crystal structure determination . Physical And Chemical Properties Analysis
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . Its molecular weight is 255.1 . Further analysis of its physical and chemical properties can be performed using techniques such as DFT spectra .Aplicaciones Científicas De Investigación
Plant Disease Management
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine has been identified as a synthetic elicitor that can activate host immune responses in plants, potentially serving as an environmentally-safe alternative to traditional pesticides .
Synthesis of Disubstituted Pyrimidines
This compound is used as a starting reagent for the synthesis of disubstituted pyrimidines through processes such as tandem amination and Suzuki-Miyaura cross-coupling .
Biarylpyrimidine Synthesis
It plays a role in the synthesis of biarylpyrimidines, which are important in various chemical reactions involving biaryl cross-coupling .
Anti-inflammatory Drug Development
Research suggests potential guidelines for developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity, indicating its use in pharmacology .
Pharmacologically Active Decorated Six-Membered Rings
The compound is involved in the selective displacement of chloride at C4, which is a step in synthesizing pharmacologically active decorated six-membered rings .
Microwave-Assisted Regioselective Suzuki Coupling
It is used in microwave-assisted regioselective Suzuki coupling reactions, which are significant for optimizing reaction conditions and catalyst selection .
Pharmaceutical Synthesis
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine are neuroprotective and anti-neuroinflammatory agents . These targets play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Mode of Action
2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum stress pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory properties .
Result of Action
The molecular results reveal that 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine has promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity .
Propiedades
IUPAC Name |
2,4-dichloro-6-(3-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c1-16-8-4-2-3-7(5-8)9-6-10(12)15-11(13)14-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZMXUOCLZBIAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728056 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850250-73-6 | |
| Record name | 2,4-Dichloro-6-(3-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60728056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


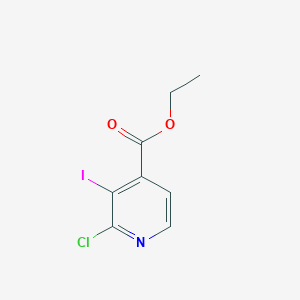
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)

